Cas no 1803668-23-6 (3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride)

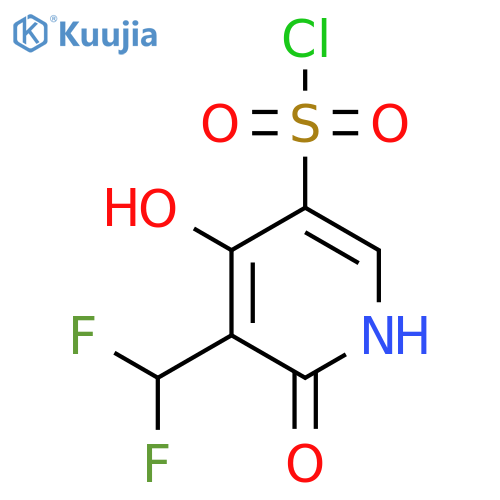

1803668-23-6 structure

商品名:3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride

CAS番号:1803668-23-6

MF:C6H4ClF2NO4S

メガワット:259.61506652832

CID:4917301

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride

-

- インチ: 1S/C6H4ClF2NO4S/c7-15(13,14)2-1-10-6(12)3(4(2)11)5(8)9/h1,5H,(H2,10,11,12)

- InChIKey: WSCQFGZADKDVLI-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=CNC(C(C(F)F)=C1O)=O)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 462

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 91.8

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024004930-250mg |

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride |

1803668-23-6 | 97% | 250mg |

$720.80 | 2022-04-02 | |

| Alichem | A024004930-500mg |

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride |

1803668-23-6 | 97% | 500mg |

$950.60 | 2022-04-02 | |

| Alichem | A024004930-1g |

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride |

1803668-23-6 | 97% | 1g |

$1,730.40 | 2022-04-02 |

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

1803668-23-6 (3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量